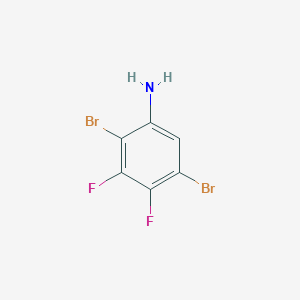
Cyclobutyl(2,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclobutyl group attached to a methanone moiety, which is further connected to a 2,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(2,4-dimethoxyphenyl)methanone typically involves the following steps:
Formation of Cyclobutyl Group: Cyclobutanes can be synthesized through various methods, including the dimerization of alkenes upon irradiation with UV light or the dehalogenation of 1,4-dihalobutanes using reducing metals.
Attachment of Methanone Moiety: The cyclobutyl group is then attached to a methanone moiety through a series of organic reactions, such as Friedel-Crafts acylation.
Introduction of 2,4-Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclobutyl(2,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclobutyl(2,4-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclobutyl(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Cyclobutyl(2,4-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:
Cyclobutyl(2,4-dimethoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Cyclobutyl(2,4-dimethoxyphenyl)propanone: Contains a propanone moiety, leading to different chemical properties and reactivity.
Cyclobutyl(2,4-dimethoxyphenyl)butanone: Features a butanone moiety, which may result in distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
cyclobutyl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H16O3/c1-15-10-6-7-11(12(8-10)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3 |
InChIキー |
WZDLMGMXTFWUTK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


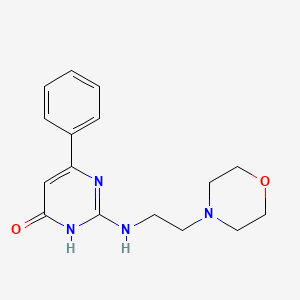
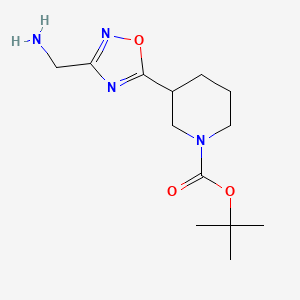
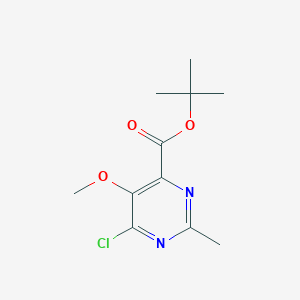
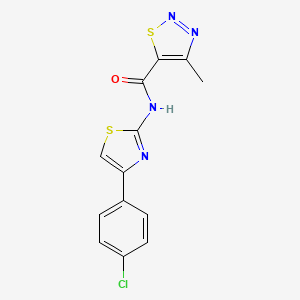
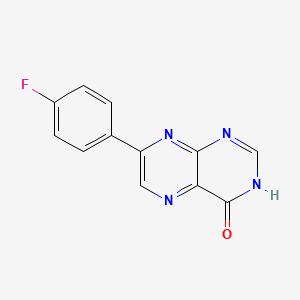
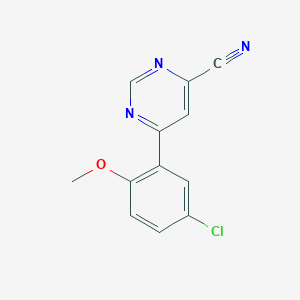
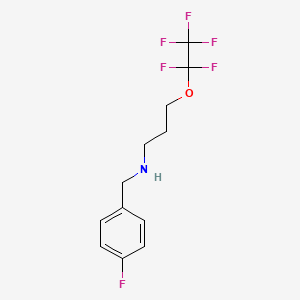
![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
